N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine
Overview
Description
“N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine” is a chemical compound with the CAS Number: 1554637-93-2 . It has a molecular weight of 315.17 . The IUPAC name for this compound is N-(5-bromo-2-nitrobenzyl)tetrahydro-2H-pyran-4-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrN2O3/c13-10-1-2-12(15(16)17)9(7-10)8-14-11-3-5-18-6-4-11/h1-2,7,11,14H,3-6,8H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Structural Analysis and Conformation
- Crystal Structure and Conformation: A study of the crystal structure of a related compound, (4S*)-2-Methylamino-3-nitro-4-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromen-5-one, reveals insights into its asymmetric form with a chiral centre located in the pyran ring, exhibiting an envelope conformation. This can be relevant for understanding the structural features and conformation of similar compounds (Narayanan et al., 2013).
Synthesis and Chemical Reactions
Synthesis of Derivatives
Research on the synthesis of spiro[isoquinoline-4,4′-pyran]-3-imines includes a study on the reaction of 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyran carbonitrile with primary amines, which is pertinent to understanding the chemical behavior and potential applications of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine in synthesis reactions (Kisel’ et al., 2000).
Novel Synthesis Methods
A study on the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides highlights an efficient synthesis route involving Michael addition and Mannich reaction, which could be applicable in synthesizing related compounds like this compound (Revanna et al., 2013).
Molecular Structure and Interactions
- Molecular Structure Studies: An analysis of the molecular structure of pyrazole derivatives, including (5-methyl-4-nitro-2-phenyl-2H-pyrazol-3-yl)-phenyl-amines and (2H-pyrazol-3-yl)-(2-nitrophenyl)-amines, provides insights into the structural behavior of similar compounds, which can be crucial for understanding the properties of this compound (Szlachcic et al., 2020).
Educational Applications
- Undergraduate Research Projects: An undergraduate organic laboratory project involved the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, demonstrating the educational and research potential of similar compounds in academic settings (Dintzner et al., 2012).
Properties
IUPAC Name |
N-(5-bromo-2-nitrophenyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-8-1-2-11(14(15)16)10(7-8)13-9-3-5-17-6-4-9/h1-2,7,9,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDBQHVPAXREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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